1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-(2-furylmethyl)methanamine
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Overview
Description
1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-(2-furylmethyl)methanamine is an organic compound with the molecular formula C10H12ClF2N3O and a molecular weight of 263.67 . This compound is characterized by the presence of a pyrazole ring substituted with a difluoromethyl group and a furylmethyl group attached to a methanamine moiety .
Preparation Methods
The synthesis of 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-(2-furylmethyl)methanamine involves several stepsThe furylmethyl group is then attached to the methanamine moiety through a series of reactions involving appropriate reagents and conditions . Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-(2-furylmethyl)methanamine undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-(2-furylmethyl)methanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-(2-furylmethyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-(2-furylmethyl)methanamine can be compared with similar compounds such as:
- 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-(2-furylmethyl)methanamine
- 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine
These compounds share structural similarities but differ in the position of substituents or the nature of the substituents attached to the pyrazole ring . The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties .
Biological Activity
The compound 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-(2-furylmethyl)methanamine is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C7H8F2N4
- CAS Number : 1952307-22-0
- Molecular Weight : 174.16 g/mol
Antiparasitic Properties
Research indicates that pyrazole derivatives, including those similar to our compound of interest, exhibit significant antiparasitic activity. For instance, compounds with a 1,3-diarylpyrazole structure have shown efficacy against protozoan pathogens such as Trypanosoma cruzi and Leishmania infantum, demonstrating low micromolar potencies without significant cytotoxicity to human cells . This suggests that this compound may possess similar therapeutic potential.
Anticancer Activity
The potential anticancer properties of pyrazole derivatives have also been explored. Studies have shown that certain pyrazoles can act as inhibitors of histone demethylases and acetylcholinesterase, which are implicated in cancer progression . The specific structural modifications in our compound may enhance its selectivity and potency against cancer cell lines.
The biological activity of pyrazoles often involves interaction with various biological targets. For example, some pyrazoles have been identified as antagonists of Toll-like receptor 9 (TLR9), which plays a crucial role in the immune response . The modulation of TLR9 can influence inflammatory responses and may offer a pathway for therapeutic intervention in autoimmune diseases and cancer.
Study on Cytotoxicity and Antiparasitic Activity
A recent study evaluated a library of diarylpyrazoles for cytotoxicity against human fibroblast cell lines and antiparasitic activity against T. cruzi and L. infantum. Compounds with an EC50 greater than 64 µM were considered non-toxic to human cells while exhibiting significant antiparasitic effects . This highlights the importance of assessing both toxicity and efficacy when developing new therapeutic agents.
Structure-Activity Relationship (SAR)
In another study focusing on substituted pyrazoles, researchers investigated the structure-activity relationship to optimize compounds for enhanced biological activity. Modifications at specific positions on the pyrazole ring led to increased potency against various targets, including cancer cells and parasites . This underscores the potential for tailoring the structure of this compound to improve its pharmacological profile.
Data Table: Biological Activities of Related Pyrazole Compounds
Properties
Molecular Formula |
C10H12ClF2N3O |
---|---|
Molecular Weight |
263.67 g/mol |
IUPAC Name |
1-[2-(difluoromethyl)pyrazol-3-yl]-N-(furan-2-ylmethyl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H11F2N3O.ClH/c11-10(12)15-8(3-4-14-15)6-13-7-9-2-1-5-16-9;/h1-5,10,13H,6-7H2;1H |
InChI Key |
RRFGAKFTYBHZPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNCC2=CC=NN2C(F)F.Cl |
Origin of Product |
United States |
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